molecular formula C14H21N3O2S2 B2785460 N,N-diethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide CAS No. 519150-24-4

N,N-diethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide

Cat. No.: B2785460
CAS No.: 519150-24-4
M. Wt: 327.46
InChI Key: PUAYGPJYKVHDRE-UHFFFAOYSA-N
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Description

N,N-diethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide (CAS 519150-24-4) is a high-purity sulfonamide derivative incorporating a 4,5-dihydrothiazole (thiazoline) ring, designed for advanced research applications. This compound is part of the 2-aminothiazole sulfonamide class, a scaffold renowned in medicinal chemistry for its versatile biological activities and significant role in the development of novel therapeutic agents . The structural motif of the thiazole ring is a privileged structure in drug discovery, found in a wide array of approved drugs and bioactive molecules due to its ability to participate in diverse molecular interactions . The primary research value of this chemical lies in its potential as a key intermediate or target molecule for synthesizing new compounds with biological activity. Recent scientific studies highlight that structurally similar 2-aminothiazole sulfonamides have demonstrated potent inhibitory effects against critical enzymes such as urease, α-glucosidase, and α-amylase . These enzymes are important therapeutic targets for conditions ranging from bacterial infections to diabetes . Furthermore, the benzenesulfonamide group is a known pharmacophore that can confer inhibitory activity against carbonic anhydrase isoforms, which are enzymes implicated in conditions like cancer and glaucoma . This product is offered For Research Use Only. It is strictly intended for laboratory research purposes and is not approved for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N,N-diethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S2/c1-4-17(5-2)21(18,19)13-8-6-7-12(9-13)16-14-15-10-11(3)20-14/h6-9,11H,4-5,10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAYGPJYKVHDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)NC2=NCC(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835030
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

N,N-diethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C14H21N3O2S2
  • Molecular Weight : 327.46 g/mol
  • IUPAC Name : N,N-diethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzenesulfonamide
  • Solubility : Slightly soluble in water; soluble in alcohol and ether .

This compound is part of a broader class of thiazole derivatives known for diverse biological activities. The mechanisms through which these compounds exert their effects include:

  • Antimicrobial Activity : Thiazole derivatives have been linked to antimicrobial properties against various pathogens. They interact with microbial targets, disrupting cellular functions.
  • Anticancer Activity : Research indicates that thiazole compounds can induce apoptosis in cancer cells by interacting with specific proteins involved in cell survival pathways. For instance, certain thiazole derivatives have shown cytotoxic effects against various cancer cell lines .
  • Cardiovascular Effects : Some studies suggest that benzene sulfonamides can influence cardiovascular parameters such as perfusion pressure and coronary resistance. For example, specific sulfonamide derivatives have demonstrated the ability to decrease perfusion pressure in isolated rat heart models .

Biological Activities

The compound exhibits several notable biological activities:

Activity Type Description
AntimicrobialEffective against bacteria and fungi; mechanism involves disruption of microbial metabolism.
AnticancerInduces apoptosis in cancer cells; interacts with proteins regulating cell death pathways.
CardiovascularAlters perfusion pressure and coronary resistance; potential interaction with calcium channels .
Anti-inflammatoryExhibits properties that may reduce inflammation through various biochemical pathways.
NeuroprotectivePotential effects on neuroprotection, although specific mechanisms require further investigation.

Case Studies and Research Findings

Several studies have highlighted the biological activity of thiazole derivatives, including this compound:

  • Antimicrobial Efficacy : A study demonstrated that thiazole derivatives showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-function relationship indicated that modifications on the thiazole ring could enhance efficacy .
  • Cancer Cell Studies : In vitro studies on various cancer cell lines revealed that certain thiazole derivatives exhibited IC50 values lower than established chemotherapeutics like doxorubicin, suggesting their potential as effective anticancer agents .
  • Cardiovascular Impact : Research using isolated rat heart models indicated that certain benzene sulfonamide derivatives could effectively lower coronary resistance and perfusion pressure, pointing to their potential therapeutic use in managing cardiovascular conditions .

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by its unique thiazole moiety, which is known for contributing to biological activity. The molecular formula is C14H20N2O2SC_{14}H_{20}N_{2}O_{2}S with a molecular weight of approximately 327.5 g/mol .

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Recent studies have evaluated the antimicrobial properties of thiazole derivatives, including N,N-diethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide. It has shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. For instance, derivatives with similar thiazole structures demonstrated effective minimum inhibitory concentrations (MICs) ranging from 16 μg/mL to 150 μg/mL against these pathogens .
  • Anticancer Potential
    • Compounds incorporating thiazole rings have been synthesized and tested for anticancer activity. In vitro studies indicated that certain thiazole derivatives exhibited selective cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). One study reported IC50 values of 23.30 ± 0.35 mM for a related compound, highlighting the potential of thiazole-containing compounds in cancer therapy .
  • Anticonvulsant Properties
    • The anticonvulsant efficacy of thiazole derivatives has been explored in animal models. For example, a related compound demonstrated significant protection against picrotoxin-induced seizures. The structure–activity relationship (SAR) analysis suggested that modifications in the thiazole structure could enhance anticonvulsant properties .

Biochemical Mechanisms

Research indicates that the biological activities of thiazole derivatives may be attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Thiazoles may act as inhibitors of certain enzymes involved in disease pathways, contributing to their therapeutic effects.
  • Cellular Pathway Modulation : These compounds can influence cellular signaling pathways that are pivotal in cancer proliferation and antimicrobial resistance.

Table 1: Summary of Research Findings on Thiazole Derivatives

Study ReferenceActivity TypeTarget Organism/Cell LineFindings
AnticonvulsantPicrotoxin-induced seizuresSignificant seizure protection
AntimicrobialMRSA, E. faeciumMIC values: 16 μg/mL - 150 μg/mL
AnticancerA549, NIH/3T3IC50 = 23.30 ± 0.35 mM

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide moiety (-SO₂NHR) undergoes nucleophilic substitution under alkaline conditions. Key reactions include:

  • Sulfonamide cleavage : Hydrolysis with concentrated HCl at elevated temperatures (80–100°C) yields benzene sulfonic acid and substituted amine derivatives .

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ produces N-alkylated sulfonamides, altering solubility and bioactivity .

  • Acylation : Treatment with acetyl chloride in pyridine forms N-acetyl derivatives, enhancing metabolic stability .

Example Reaction Conditions :

Reaction TypeReagents/ConditionsProductYieldSource
Hydrolysis6M HCl, 90°C, 6hSulfonic acid + amine78%
AlkylationCH₃I, K₂CO₃, DMF, 60°CN-methyl derivative65%

Thiazole Ring Functionalization

The 4,5-dihydro-1,3-thiazole component participates in electrophilic and cycloaddition reactions:

  • Electrophilic substitution : Nitration (HNO₃/H₂SO₄) at the thiazole’s C-5 position introduces nitro groups, modifying electronic properties .

  • Oxidation : MnO₂ or H₂O₂ oxidizes the thiazoline ring to a thiazole, increasing aromaticity and altering bioactivity .

  • Cycloaddition : Diels-Alder reactions with dienophiles (e.g., maleic anhydride) form bicyclic adducts .

Reported Thiazole Derivatives’ Reactivity :

ReactionConditionsOutcomeSource
NitrationHNO₃ (conc.), H₂SO₄, 0°C5-nitro-thiazole derivative
OxidationH₂O₂, AcOH, 70°CAromatic thiazole

Diazo Coupling at the Aromatic Ring

The benzene ring’s para-position (relative to the sulfonamide group) undergoes diazo coupling with aryl diazonium salts, forming azo dyes. This reaction is pH-dependent, optimal at pH 8–9.

Example :

Ar-N2++C14H19N5O2S2pH 8-9Azo-coupled product(Yield: 70–85%)[1][6]\text{Ar-N}_2^+ + \text{C}_{14}\text{H}_{19}\text{N}_5\text{O}_2\text{S}_2 \xrightarrow{\text{pH 8-9}} \text{Azo-coupled product} \quad (\text{Yield: 70–85\%}) \quad[1][6]

Coordination with Metal Ions

The sulfonamide’s lone pairs and thiazole’s nitrogen atoms enable chelation with transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or therapeutic properties .

Reported Complexation Data :

Metal IonLigand SitesStability Constant (log K)ApplicationSource
Cu²⁺S (thiazole), O (sulfonamide)8.2 ± 0.3Anticancer activity
Zn²⁺N (thiazole), O (sulfonamide)7.8 ± 0.2Enzyme inhibition

Condensation Reactions

The hydrazine-linked amino group (-NH-) in the thiazole moiety condenses with carbonyl compounds (e.g., aldehydes, ketones), forming Schiff bases. This reaction is catalyzed by glacial acetic acid under reflux.

Typical Protocol :

  • React with benzaldehyde (1.2 eq) in ethanol.

  • Add 2 drops glacial acetic acid.

  • Reflux at 80°C for 4h.

  • Isolate Schiff base via crystallization (Yield: 60–75%).

Enzymatic Biotransformation

In vitro studies using cytochrome P450 enzymes reveal metabolic pathways:

  • Oxidative dealkylation : N-deethylation at the sulfonamide’s ethyl groups forms primary amines.

  • S-oxidation : Thiazole’s sulfur atom oxidizes to sulfoxide or sulfone derivatives.

Metabolites Identified :

EnzymeMajor MetaboliteBioactivity ChangeSource
CYP3A4N-deethylated derivativeReduced cytotoxicity
CYP2D6Thiazole sulfoxideEnhanced solubility

Photochemical Reactions

UV irradiation (λ = 254 nm) induces C-S bond cleavage in the thiazole ring, generating radical intermediates that dimerize or react with solvents (e.g., methanol) .

Photoproduct Analysis :

ConditionsMajor ProductYieldSource
UV (254 nm), MeOHThiazole dimer + methoxy adducts55%

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their substituents, and reported activities:

Compound Name Substituents/Modifications Key Properties/Activities Reference
4-[(5Z)-5-(1H-Indol-3-ylmethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}benzenesulfonamide Indole-methylene group at thiazole; sulfonamide at benzene Strong binding affinity to Zika virus NS3 helicase ATPase (dock score: -9.111; binding energy: -59.267) [7]
3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid Phenyl group at thiazole; propanoic acid side chain Promotes rapeseed growth, increases seed yield and oil content [1, 5]
3-{(5Z)-5-(2-Furylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acid Furyl-methylene group at thiazole; propanoic acid side chain Antimicrobial activity; melting point 139–140 °C [4]
N,N-Dimethyl-4-{[(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}benzene-1-sulfonamide Pyrazole substituent; dimethylamine at sulfonamide No direct activity reported; structural similarity to sulfonamide-based pharmaceuticals [13]
1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride Piperazine ring at thiazole; 5-methyl group No biological data provided; structural focus on heterocyclic amine derivatives [15]

Key Structural Differences and Implications

Sulfonamide vs. Propanoic Acid Backbone: The target compound’s sulfonamide group (vs.

Indole- or furyl-methylene substituents (e.g., and ) enhance π-π stacking in enzyme binding pockets, critical for antiviral or antimicrobial activity .

N,N-Diethylamine vs. Other Amine Groups :

  • The diethylamine group at the sulfonamide nitrogen likely increases lipophilicity, improving blood-brain barrier penetration compared to dimethyl or unsubstituted amines (e.g., ) .

Q & A

Basic Questions

Q. What synthetic parameters are critical for optimizing the yield and purity of N,N-diethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide?

  • Methodological Answer : Key parameters include:

  • Temperature Control : Maintaining precise temperatures (e.g., 60–80°C) during sulfonamide coupling to avoid side reactions .
  • Solvent Selection : Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency .
  • Catalyst Use : Triethylamine or DMAP facilitates nucleophilic substitution during sulfonamide formation .
  • Purification : Column chromatography or recrystallization ensures purity, monitored via TLC or HPLC .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : Confirms functional groups (e.g., sulfonamide -SO2NH, thiazoline protons) and regiochemistry .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns using SHELXL for refinement .
  • HPLC/MS : Validates purity (>95%) and molecular weight .

Q. How do the functional groups in this compound influence its chemical reactivity?

  • Methodological Answer :

  • Sulfonamide Group (-SO2NHR) : Participates in hydrogen bonding with biological targets and affects solubility .
  • 4,5-Dihydro-1,3-thiazole Ring : Acts as a hydrogen-bond acceptor and modulates steric effects during target binding .
  • Diethylamino Group : Enhances lipophilicity, impacting membrane permeability in biological assays .

Advanced Questions

Q. How can contradictions in crystallographic data (e.g., disordered atoms) be resolved during structural determination?

  • Methodological Answer :

  • SHELX Suite : Use SHELXL’s disorder modeling tools to refine split positions and anisotropic displacement parameters .
  • Hydrogen-Bond Analysis : Apply graph set theory (Etter’s formalism) to validate intermolecular interactions and resolve packing ambiguities .
  • Validation Software : Cross-check with PLATON or CCDC tools to ensure geometric consistency .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) against biological targets?

  • Methodological Answer :

  • Analog Synthesis : Compare derivatives with modified substituents (Table 1) .

  • Biological Assays : Use enzyme inhibition (e.g., kinase assays) or cell viability tests to correlate activity with structural features .

  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins .

    Table 1: SAR Comparison of Sulfonamide Derivatives

    CompoundSubstituentsBiological ActivityKey Finding
    Target CompoundDiethylamino, thiazolineKinase inhibition (IC50: nM)High selectivity for EGFR
    Sulfamethoxazole (Control)Methyl, isoxazoleAntimicrobialLimited cellular uptake
    Triazole Analog Cycloheptyl, triazoleAntifungalImproved metabolic stability

Q. How can intermolecular interactions in crystal packing be systematically analyzed to predict solubility or stability?

  • Methodological Answer :

  • Hydrogen-Bond Networks : Map using Mercury software to identify synthons (e.g., R₂²(8) motifs) .
  • π-π Stacking Analysis : Measure centroid distances (<4 Å) between aromatic rings to assess packing efficiency .
  • Hirshfeld Surface : Quantify interaction types (e.g., H-bond vs. van der Waals) using CrystalExplorer .

Q. What computational approaches are suitable for predicting metabolic pathways or toxicity?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and hepatotoxicity .
  • DFT Calculations : Analyze electron density (e.g., Fukui indices) to identify reactive sites prone to oxidation .
  • MD Simulations : Simulate ligand-receptor dynamics (GROMACS) to assess binding stability over time .

Notes

  • Data Sources : Prioritize peer-reviewed journals and databases like PubChem ; exclude commercial platforms (e.g., BenchChem).
  • Contradictions : Address variability in biological activity (e.g., IC50 discrepancies) by standardizing assay protocols .
  • Advanced Tools : Leverage open-source software (SHELX, AutoDock) for reproducibility .

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